Methyl 4-(4-phenoxybutanamido)benzoate
Description
Methyl 4-(4-phenoxybutanamido)benzoate is a synthetic amide derivative characterized by a benzoate ester core substituted with a phenoxybutanamido group at the para position. Amide derivatives are known for their versatility in drug design due to their hydrogen-bonding capabilities and metabolic stability . For example, sulfamoyl- and methylbenzamido-substituted benzoates (e.g., Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) exhibit fungicidal properties, highlighting the pharmacological relevance of this class . The synthesis of such compounds typically involves condensation reactions, followed by crystallization in solvents like ethyl acetate, yielding high-purity solids .
Properties
IUPAC Name |
methyl 4-(4-phenoxybutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-18(21)14-9-11-15(12-10-14)19-17(20)8-5-13-23-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWUSWRNCCEQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-phenoxybutanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with 4-phenoxybutanoic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-phenoxybutanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Methyl 4-(4-phenoxybutanamido)benzoate belongs to a broader family of para-substituted benzoate esters. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: The presence of sulfamoyl groups (as in ) enhances antifungal activity, whereas quinoline-based substituents (e.g., C1–C7 in ) may target enzyme-binding pockets due to aromatic stacking interactions.
Synthetic and Analytical Methods :
- Compounds like C1–C7 and Ethyl 4-(4-methoxyphenyl) derivatives are synthesized via nucleophilic acyl substitution, with purity confirmed by $ ^1H $ NMR and HRMS.
- Crystallography tools (e.g., SHELXL ) and software suites (e.g., WinGX ) are critical for structural validation.
Thermochemical and Electronic Properties: Density-functional theory (DFT) methods, such as those incorporating exact exchange terms , could predict reactivity differences between this compound and its analogs. For instance, electron-withdrawing groups (e.g., -CF$_3$ in C7 ) may reduce electron density at the amide bond, altering hydrolysis rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
